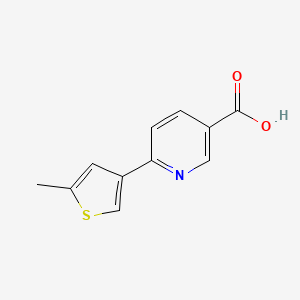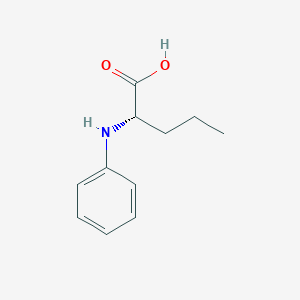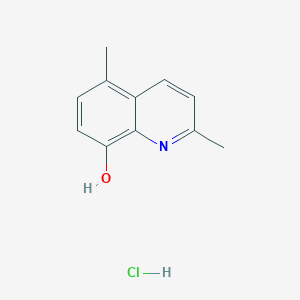
2,5-Dimethylquinolin-8-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylquinolin-8-ol hydrochloride is a synthetic organic compound with the molecular formula C11H12ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylquinolin-8-ol hydrochloride can be achieved through several methods. One common approach involves the Skraup-Doebner-Von Miller synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method involves the regioselective deuteration of 2,5-Dimethylquinolin-8-ol using ambient reaction conditions and low-cost reagents .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Aromatic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These derivatives have diverse applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylquinolin-8-ol hydrochloride has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 2,5-Dimethylquinolin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylquinolin-8-ol hydrochloride can be compared with other similar compounds, such as:
2-Methylquinolin-8-ol: This compound has a similar structure but with one less methyl group, leading to different chemical and biological properties.
Quinolin-8-ol: The parent compound of 2,5-Dimethylquinolin-8-ol, which lacks the methyl substituents and has different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H12ClNO |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
2,5-dimethylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-7-3-6-10(13)11-9(7)5-4-8(2)12-11;/h3-6,13H,1-2H3;1H |
InChI-Schlüssel |
WUSGXFVRXNZNNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


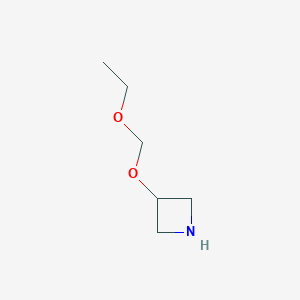
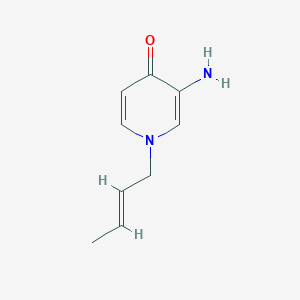
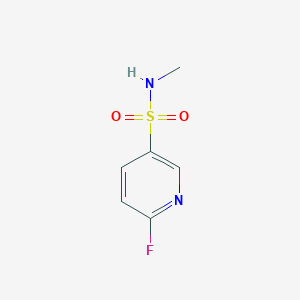
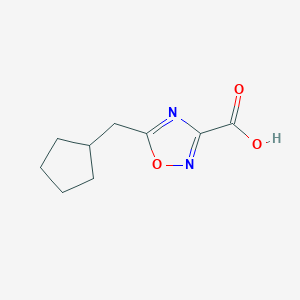
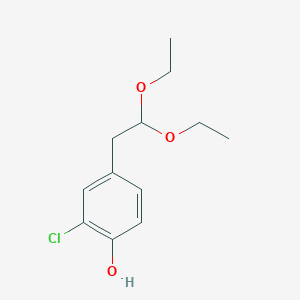
amine](/img/structure/B13300531.png)
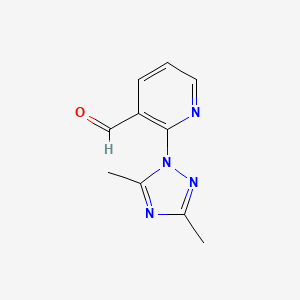
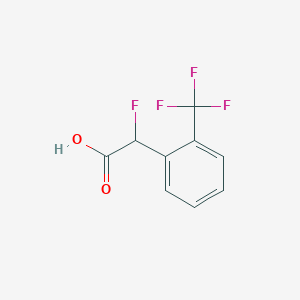
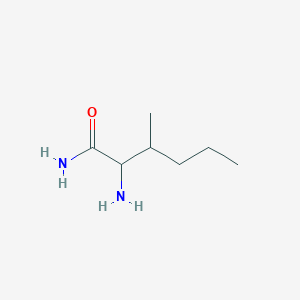
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![2-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13300564.png)
